Binding Affinity Comparison with Sobetirome (GC-1) at Human TRα and TRβ
The target compound demonstrates significantly lower binding affinity for human thyroid hormone receptors (TRs) compared to the high-potency reference agonist sobetirome (GC-1). The dissociation constant (Kd) of the target compound for TRα is 42 nM, while for TRβ it is 53 nM [1]. In contrast, sobetirome (GC-1) displays sub-nanomolar affinity, with a reported Kd of 0.66 nM for TRα1 and 0.22 nM for TRβ [2]. This represents a ~64-fold and ~241-fold difference in affinity for the α- and β-isoforms, respectively, highlighting that the target compound is a comparatively weak ligand in this context.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | TRα: 42 nM; TRβ: 53 nM |
| Comparator Or Baseline | Sobetirome (GC-1): TRα: 0.66 nM; TRβ: 0.22 nM |
| Quantified Difference | Target compound shows 64-fold lower affinity for TRα and 241-fold lower affinity for TRβ compared to sobetirome. |
| Conditions | Displacement of [125I]T3 from human TRα and TRβ receptors (BindingDB data) for the target compound; Kd determination via radioligand binding (J Med Chem (2003) 46: 3152-3161) for sobetirome. |
Why This Matters
This substantial difference in affinity dictates the compound's utility as a low-potency probe rather than a potent agonist, affecting required working concentrations and interpretation of downstream effects in cellular assays.
- [1] BindingDB: BDBM50375346 (CHEMBL264152). Kd for human TRalpha: 42 nM; Kd for human TRbeta: 53 nM. View Source
- [2] J Med Chem (2003) 46: 3152-3161. Binding affinity of sobetirome (GC-1) to human TRα1 and TRβ1. View Source
